N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic value, making them a subject of interest in medicinal chemistry . The compound’s structure features an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further substituted with a sulfonamide group and methyl groups.
Preparation Methods
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways . These interactions are crucial for its biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-bromoimidazo[1,2-a]pyridine: Known for its use in medicinal chemistry.
2-phenylimidazo[1,2-a]pyridine: Utilized in the synthesis of various pharmaceuticals.
4-alkylaminoimidazo[1,2-a]pyridine: Studied for its enzyme inhibitory activity. The uniqueness of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-15-9-10-19(12-16(15)2)27(25,26)23-18-7-5-6-17(13-18)20-14-24-11-4-3-8-21(24)22-20/h3-14,23H,1-2H3 |
InChI Key |
AEQONVZTZNUYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)C |
Origin of Product |
United States |
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